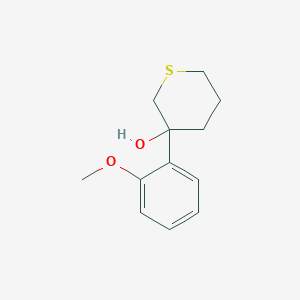
3-(2-Methoxyphenyl)thian-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)thian-3-ol is an organic compound with the molecular formula C12H16O2S It is a derivative of thian-3-ol, featuring a methoxyphenyl group attached to the third carbon of the thian-3-ol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)thian-3-ol typically involves the condensation of 2-methoxyphenyl derivatives with thian-3-ol precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methoxyphenyl)thian-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted phenylthian-3-ol derivatives.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)thian-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)thian-3-ol primarily involves its antioxidant properties. The compound can interact with free radicals, terminating their reactions and converting them into harmless molecules by donating an electron. This reduces oxidative stress and protects cells from oxidative damage . The molecular targets include enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which are involved in the body’s natural defense against oxidative stress .
Comparaison Avec Des Composés Similaires
Eugenol: A natural methoxyphenol used in perfumes and cosmetics, known for its antioxidant activity.
Isoeugenol: Another methoxyphenol with similar applications and properties.
Uniqueness: 3-(2-Methoxyphenyl)thian-3-ol stands out due to its unique thian-3-ol ring structure, which imparts distinct chemical properties and reactivity. Its combination of a methoxyphenyl group with a thian-3-ol ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)thian-3-ol |
InChI |
InChI=1S/C12H16O2S/c1-14-11-6-3-2-5-10(11)12(13)7-4-8-15-9-12/h2-3,5-6,13H,4,7-9H2,1H3 |
Clé InChI |
NAYPORNQOHCVIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2(CCCSC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



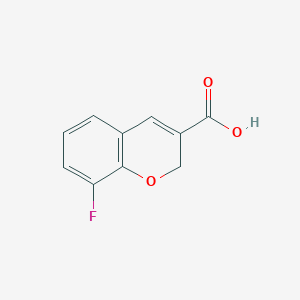
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13237052.png)
![2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B13237060.png)
![Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine](/img/structure/B13237068.png)
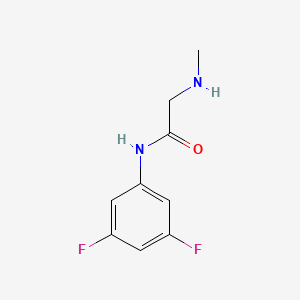
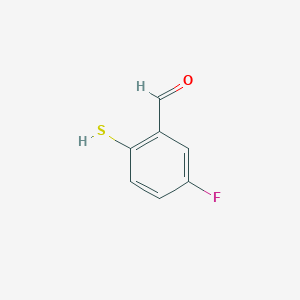
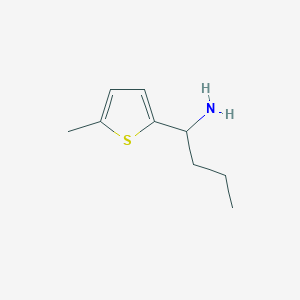
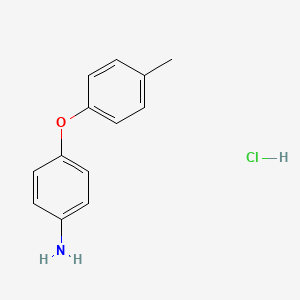
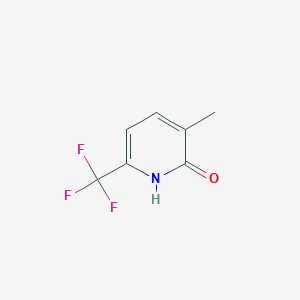
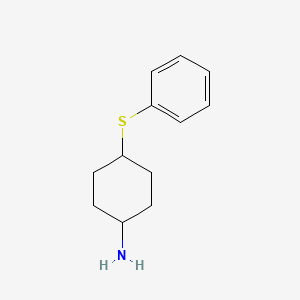
![2-[(2,2-Dimethylpropyl)amino]acetic acid](/img/structure/B13237109.png)
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)

